9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane
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Overview
Description
9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a pyrazole ring, a diazaspirodecane core, and a methoxyethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic synthesis. The key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Spirocyclization: The formation of the spirocyclic structure may involve a cyclization reaction where the pyrazole ring is fused to the diazaspirodecane core.
Introduction of the Methoxyethyl Group: This step may involve nucleophilic substitution reactions where the methoxyethyl group is introduced.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions may target the pyrazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the diazaspirodecane core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a scaffold for the development of new materials or catalysts.
Biology
In biological research, compounds with spirocyclic structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring suggests possible interactions with biological targets.
Medicine
Medicinal chemistry may explore this compound for its potential therapeutic effects. Spirocyclic compounds are known for their stability and bioactivity, making them candidates for drug development.
Industry
In the industrial sector, such compounds may be used in the development of new polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding or π-π interactions, while the spirocyclic structure provides rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures may include spirooxindoles or spirotetrahydroquinolines.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone or pyrazole-4-carboxylic acid.
Uniqueness
The uniqueness of 9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane lies in its combination of a spirocyclic core with a pyrazole ring and a methoxyethyl group. This specific arrangement of functional groups may confer unique biological or chemical properties not found in other compounds.
Properties
IUPAC Name |
9-(2-methoxyethyl)-2-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O/c1-16(2)11-17-12-18(21-20-17)13-23-8-6-19(15-23)5-4-7-22(14-19)9-10-24-3/h12,16H,4-11,13-15H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRRLUUFNHIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCC3(C2)CCCN(C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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